molecular formula C20H21ClN2O3 B2778001 1-(4-Chlorophenyl)-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butane-1,4-dione CAS No. 2034495-65-1

1-(4-Chlorophenyl)-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butane-1,4-dione

Cat. No.: B2778001
CAS No.: 2034495-65-1
M. Wt: 372.85
InChI Key: YMWIWWUZTAQDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C20H21ClN2O3 and its molecular weight is 372.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis of Heterocycles

An efficient method for synthesizing spiroheterocycles compounds was developed, involving reactions of isatins, urea, and 1-(piperidin-1-yl)butane-1,3-dione, indicating the significance of similar structures in the synthesis of complex heterocyclic compounds. This method is notable for its high yields, short reaction times, and the introduction of useful groups like pyridyl into the products, demonstrating the compound's utility in synthesizing spiroheterocycles with potential for diverse applications (Gao et al., 2017).

Tautomeric Studies and Hydrogen Bonding

Research on the tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione in different environments highlighted the influence of intramolecular hydrogen bonds and aromaticity on stability. This study is crucial for understanding the behavior of such compounds in various solvents and could inform the design of molecules with specific tautomeric forms for desired applications (Dobosz et al., 2010).

Synthesis of Polythiophenes

Soluble conjugated polythiophenes with side chains containing different substituted end groups, such as poly[3-(N-butyl-4-piperidinemethylene)-thiophene], were synthesized. These materials, due to their electronic properties and solubility, are of interest for applications in organic electronics, indicating the broader applicability of compounds with structural similarities to 1-(4-Chlorophenyl)-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butane-1,4-dione in materials science (Wang et al., 2013).

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(4-pyridin-4-yloxypiperidin-1-yl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c21-16-3-1-15(2-4-16)19(24)5-6-20(25)23-13-9-18(10-14-23)26-17-7-11-22-12-8-17/h1-4,7-8,11-12,18H,5-6,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWIWWUZTAQDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.